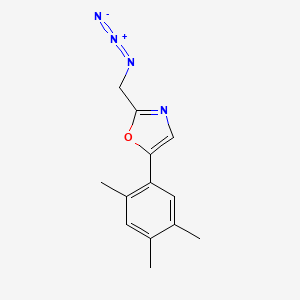
2-(Azidomethyl)-5-(2,4,5-trimethylphenyl)oxazole
Vue d'ensemble
Description
2-(Azidomethyl)-5-(2,4,5-trimethylphenyl)oxazole (2-AMTMO) is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and material science. 2-AMTMO is an azidomethylated derivative of the oxazole ring system, and it has been extensively studied for its unique properties and reactivity. 2-AMTMO has been used in a variety of research applications, including in the synthesis of drugs, the development of new materials, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Oxazoles, including 2-(azidomethyl)oxazoles, are synthesized through innovative methods that enable the creation of complex molecules. One method involves a three-step protocol producing 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process, demonstrating good selectivity and overall yields (Rossa et al., 2018). Another approach describes the synthesis of 2,4,5-trisubstituted oxazoles via a tandem Passerini three-component coupling/Staudinger/aza-Wittig/isomerization reaction, highlighting the versatility of azidomethyl oxazoles in synthetic organic chemistry (Wang et al., 2014).
Advanced Material Development
Oxazole derivatives, including azidomethyl oxazoles, find applications in the development of new materials. Their potential in creating fluorescent molecules for various applications is significant. A study demonstrated a facile synthesis of trisubstituted oxazoles starting from azides, which exhibit reasonable fluorescence, indicating their potential use in materials science and bioimaging applications (Xie et al., 2017).
Biological and Medicinal Research
While direct applications of "2-(Azidomethyl)-5-(2,4,5-trimethylphenyl)oxazole" in biological and medicinal research are not specified, oxazole derivatives broadly exhibit a range of biological activities. Oxazole-based compounds are explored for their antibacterial, antifungal, and anticancer properties. Research on oxazole and related heterocycles focuses on their binding affinities to various enzymes and receptors, showcasing their potential as therapeutic agents (Zhang et al., 2018).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(2,4,5-trimethylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-10(3)11(5-9(8)2)12-6-15-13(18-12)7-16-17-14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTCAJZMKKLWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CN=C(O2)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(2,4,5-trimethylphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480858.png)
![1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480860.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)
![1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480863.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1480866.png)
![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480873.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1480874.png)
![6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480878.png)
![1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480879.png)